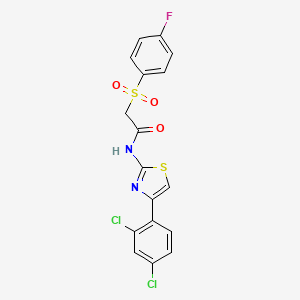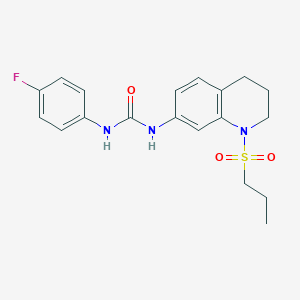
1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that features a complex structure combining a fluorophenyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.
Introduction of the Propylsulfonyl Group: The tetrahydroquinoline intermediate can be sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents would be chosen to maximize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its urea moiety.
Receptor Binding: May interact with specific biological receptors.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.
Industry:
Materials Science: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects depends on its application:
Enzyme Inhibition: The urea group can form hydrogen bonds with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may mimic natural ligands, binding to receptors and modulating their activity.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 1-(4-Fluorophenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Uniqueness:
- The propylsulfonyl group in 1-(4-Fluorophenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea provides distinct steric and electronic properties compared to its methyl and ethyl analogs, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-2-12-27(25,26)23-11-3-4-14-5-8-17(13-18(14)23)22-19(24)21-16-9-6-15(20)7-10-16/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHRGESSQRARSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2600930.png)
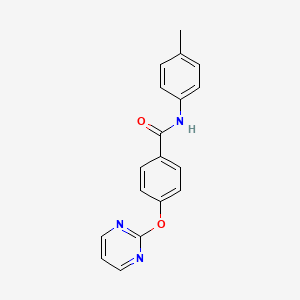

![Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine](/img/structure/B2600935.png)
![5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2600936.png)
![Tert-butyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2600937.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2600943.png)

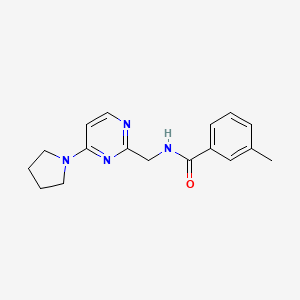
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
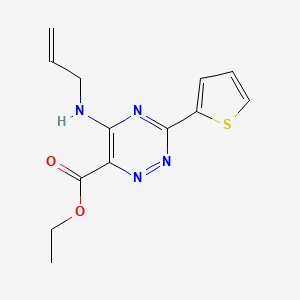
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)
